molecular formula C9H12N4 B13290993 N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine

N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine

Cat. No.: B13290993
M. Wt: 176.22 g/mol
InChI Key: LJDWLTQIPGWVDF-UHFFFAOYSA-N
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Description

N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-one, while substitution reactions can produce various N-substituted derivatives .

Mechanism of Action

The mechanism of action of N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the modulation of various biological processes, including cell proliferation, apoptosis, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

N-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C9H12N4/c1-3-10-8-7-4-5-11-9(7)13-6(2)12-8/h4-5H,3H2,1-2H3,(H2,10,11,12,13)

InChI Key

LJDWLTQIPGWVDF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC2=C1C=CN2)C

Origin of Product

United States

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